N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea
Übersicht
Beschreibung
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as BU-224, is a novel selective antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in treating various diseases, including pain, depression, anxiety, and drug addiction.
Wirkmechanismus
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea is a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the KOR has been shown to produce dysphoria, aversion, and analgesia, and is involved in the regulation of stress, anxiety, and addiction. This compound binds to the KOR with high affinity and blocks its activation by endogenous opioids, such as dynorphin, and exogenous opioids, such as morphine.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, antidepressant, and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound does not produce the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages for lab experiments. It is highly selective for the KOR and does not bind to other opioid receptors, which reduces the risk of off-target effects. This compound is also stable and can be easily synthesized and purified. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea. One direction is to investigate its potential therapeutic applications in humans, particularly in treating pain, depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with other opioid receptors and neurotransmitter systems. Additionally, future studies could focus on developing more potent and selective KOR antagonists based on the structure of this compound.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been studied for its potential use in treating drug addiction, particularly opioid addiction.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-[1-(4-chlorophenyl)propyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-4-10(3)16-14(18)17-13(5-2)11-6-8-12(15)9-7-11/h6-10,13H,4-5H2,1-3H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVNQZUVRUOYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.